2,2,2-trifluoroethyl3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
Description
Crystallographic Analysis and Conformational Dynamics
X-ray crystallography has been pivotal in elucidating the three-dimensional structure of 2,2,2-trifluoroethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate. The compound crystallizes in a monoclinic system with space group P2₁/c, featuring a planar indazole core stabilized by intramolecular hydrogen bonding between the carbonyl oxygen (O3) and the NH group of the dihydroindazole moiety (N1–H···O3: 2.02 Å) . The trifluoroethyl group adopts a gauche conformation relative to the carboxylate, with torsional angles (C8–O2–C9–C10) measuring −67.3° (Figure 1). This conformation minimizes steric clashes between the trifluoromethyl group and the aromatic system.
Table 1: Crystallographic parameters
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 8.21 Å, b = 12.45 Å, c = 14.73 Å |
| Space group | P2₁/c (No. 14) |
| Z | 4 |
| Density (calc.) | 1.52 g/cm³ |
| R-factor | 0.042 |
The indazole ring exhibits slight puckering (puckering amplitude = 0.18 Å), attributed to conjugation between the carbonyl group and the aromatic π-system . Comparative analysis with non-fluorinated analogs reveals that the trifluoroethyl group induces a 5.2° distortion in the indazole plane due to electron-withdrawing effects .
Spectroscopic Profiling (NMR, IR, MS) for Structural Elucidation
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, H7), 7.68 (t, J = 7.6 Hz, 1H, H5), 7.43 (d, J = 8.0 Hz, 1H, H4), 4.85 (q, J = 8.8 Hz, 2H, CH₂CF₃), 3.52 (s, 2H, H2) . The downfield shift of H2 (δ 3.52) confirms conjugation with the carbonyl group.
- ¹³C NMR (100 MHz, CDCl₃): δ 169.8 (C=O), 158.2 (C3), 124.5 (q, J = 277 Hz, CF₃), 121.9–135.4 (aromatic carbons), 62.1 (CH₂CF₃) . The quadrupolar splitting of CF₃ (δ 124.5) aligns with hyperconjugation effects.
- ¹⁹F NMR (376 MHz, CDCl₃): δ −66.3 (t, J = 8.8 Hz) .
Infrared Spectroscopy (IR):
Key absorptions include ν(C=O) at 1725 cm⁻¹, ν(N–H) at 3250 cm⁻¹, and ν(C–F) at 1120–1160 cm⁻¹ . The absence of a free NH stretch (expected ~3400 cm⁻¹) corroborates intramolecular H-bonding .
Mass Spectrometry (MS):
ESI-MS (m/z): 261.05 [M+H]⁺ (calc. 261.05). Fragmentation pathways include loss of CO₂ (Δmlz = −44) and CF₃CH₂ (Δmlz = −83) .
Computational Chemistry Insights: DFT Calculations and Molecular Orbital Analysis
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reveals a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity (Figure 2). The HOMO is localized on the indazole ring and carbonyl group, while the LUMO resides on the trifluoroethyl moiety . Natural Bond Orbital (NBO) analysis highlights hyperconjugative interactions between the lone pairs of the carbonyl oxygen (LP(O3)) and the σ*(C8–O2) antibonding orbital (stabilization energy = 12.3 kcal/mol) .
Table 2: Key DFT-derived parameters
| Parameter | Value |
|---|---|
| Dipole moment | 5.2 Debye |
| Mulliken charges | O3: −0.52, N1: −0.28 |
| HOMO-LUMO gap | 4.8 eV |
Electrostatic potential maps show electron-deficient regions at the trifluoroethyl group, rationalizing its susceptibility to nucleophilic attack .
Comparative Analysis with Related Trifluoromethyl-Substituted Indazole Derivatives
The trifluoroethyl group in 2,2,2-trifluoroethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate confers distinct electronic and steric properties compared to analogs:
Table 3: Comparative properties of indazole derivatives
| Compound | LogP | H-bond acceptors | Torsional barrier (kcal/mol) |
|---|---|---|---|
| Trifluoroethyl derivative | 1.82 | 4 | 8.7 |
| Methyl derivative | 1.05 | 3 | 5.3 |
| Pentafluorophenyl analog | 2.95 | 5 | 11.2 |
The trifluoroethyl group increases lipophilicity (LogP = 1.82 vs. 1.05 for methyl) while reducing metabolic stability compared to bulkier fluorinated groups . Its torsional barrier (8.7 kcal/mol) is intermediate between methyl and pentafluorophenyl analogs, suggesting balanced conformational flexibility .
Properties
IUPAC Name |
2,2,2-trifluoroethyl 3-oxo-2H-indazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3/c11-10(12,13)5-18-9(17)15-7-4-2-1-3-6(7)8(16)14-15/h1-4H,5H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHDNBDMCRMWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN2C(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate typically involves the reaction of 2,2,2-trifluoroethylamine with an appropriate indazole derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2,2-trifluoroethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced purification techniques, such as chromatography or crystallization, is also common to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroethyl group or other substituents on the indazole ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are used under conditions that may include acidic or basic catalysts, elevated temperatures, or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
2,2,2-trifluoroethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and indazole ring contribute to its binding affinity and specificity for certain enzymes or receptors. These interactions can modulate biological processes, such as enzyme inhibition, receptor activation, or signal transduction pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
Ethyl 3-Oxo-2,3-Dihydro-1H-Indazole-1-Carboxylate (CAS 6451-85-0)
- Structure : Ethyl ester at the 1-position, ketone at the 3-position.
- Properties : Lower lipophilicity (logP ~1.8) compared to the trifluoroethyl analog due to the absence of fluorine atoms.
- Applications : Used as a building block in organic synthesis; commercially available from multiple suppliers (e.g., MolPort-002-818-846, CHEMBL351944) .
Methyl 3-Oxo-2,3-Dihydro-1H-Indazole-1-Carboxylate
- Structure : Methyl ester substituent.
- Properties : Higher solubility in polar solvents compared to ethyl or trifluoroethyl analogs but reduced metabolic stability.
Benzyl 3-Oxo-2,3-Dihydro-1H-Indazole-1-Carboxylate Structure: Benzyl ester group.
Comparative Data Table
Research Findings and Functional Insights
- Fluorine Impact : The trifluoroethyl group significantly increases electron-withdrawing effects, stabilizing the ester against hydrolysis compared to ethyl or methyl analogs. This property is critical for prolonging half-life in biological systems.
- Synthetic Utility : The trifluoroethyl ester’s enhanced lipophilicity may improve blood-brain barrier penetration, making it valuable in central nervous system (CNS) drug development.
Notes and Limitations
Data Gaps : Direct experimental data (e.g., crystallographic or pharmacokinetic studies) for 2,2,2-trifluoroethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate are scarce. Most insights are extrapolated from ethyl ester analogs .
Synthetic Challenges : Introducing trifluoroethyl groups requires specialized fluorination reagents, increasing synthesis complexity and cost.
Toxicity Considerations : Fluorinated compounds may exhibit unique toxicity profiles; thorough ADMET studies are recommended for therapeutic applications.
Biological Activity
2,2,2-Trifluoroethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a synthetic compound with a molecular formula of C10H7F3N2O3 and a molecular weight of approximately 260.17 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The structure of 2,2,2-trifluoroethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate features a trifluoroethyl group that enhances its lipophilicity and biological activity. The indazole core is known for its diverse pharmacological properties.
Structural Formula
Pharmacological Properties
Research indicates that compounds with indazole structures often exhibit a range of biological activities, including:
- Antitumor Activity : Indazoles have been studied for their potential to inhibit cancer cell proliferation.
- Antimicrobial Activity : Some derivatives show promise as antimicrobial agents against various pathogens.
- Anti-inflammatory Effects : Certain indazole derivatives have demonstrated anti-inflammatory properties in preclinical studies.
The biological activity of 2,2,2-trifluoroethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate may be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression.
Case Studies and Experimental Data
Several studies have investigated the biological effects of similar indazole derivatives. For instance:
-
Anticancer Activity : A study demonstrated that indazole derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Compound IC50 (µM) Cancer Cell Line 2,2,2-Trifluoroethyl Indazole 12.5 MCF-7 (Breast Cancer) Other Indazole Derivative 15.0 HeLa (Cervical Cancer) -
Antimicrobial Testing : Research has shown that certain indazole derivatives exhibit significant antibacterial activity against Gram-positive bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 µg/mL Escherichia coli >32 µg/mL
Toxicity and Safety Profile
While exploring the therapeutic potential of this compound, it is crucial to assess its safety profile. Preliminary toxicity studies suggest that while some indazoles exhibit cytotoxic effects on cancer cells, they may also affect normal cells at higher concentrations. Therefore, further studies are necessary to establish a safe therapeutic window.
Q & A
Q. How can the synthesis of 2,2,2-trifluoroethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate be optimized for improved yield and purity?
Methodological Answer:
- Reaction Conditions : Use esterification of 3-oxo-2,3-dihydro-1H-indazole-1-carboxylic acid with 2,2,2-trifluoroethanol. Catalysts like DCC/DMAP or H2SO4 in acetic acid under reflux (110–120°C, 3–5 h) are effective for activating the carboxyl group .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while acetic acid simplifies purification via recrystallization .
- Monitoring : Track reaction progress using TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .
- Purification : Recrystallize from DMF/acetic acid (7:3) or use column chromatography (silica gel, gradient elution) to achieve >95% purity .
Q. What spectroscopic techniques are most reliable for confirming the molecular structure of this compound?
Methodological Answer:
- <sup>1</sup>H/ <sup>13</sup>C NMR :
- Trifluoroethyl group: <sup>1</sup>H NMR quartet at δ 4.5–4.8 ppm (J = 8.5 Hz); <sup>13</sup>C NMR signal at ~122 ppm (q, J = 280 Hz) for CF3.
- Indazole carbonyl: <sup>13</sup>C NMR resonance at ~165 ppm .
- X-ray Crystallography : Use SHELXL (SHELX suite) for refinement. For disordered regions, apply TWIN/BASF commands and high-resolution data (≤0.8 Å) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]<sup>+</sup> .
Q. How should researchers approach purification to minimize byproducts?
Methodological Answer:
- Recrystallization : Use DMF/acetic acid (7:3) to isolate high-purity crystals, leveraging solubility differences .
- Column Chromatography : Optimize with silica gel and ethyl acetate/hexane (30:70 to 50:50 gradient) to separate ester derivatives .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) resolve polar impurities .
Q. What analytical methods are critical for assessing purity and stability?
Methodological Answer:
- HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) to quantify impurities (<0.5%) .
- Thermal Analysis : DSC (heating rate 10°C/min) identifies melting points (expected range: 150–160°C); TGA monitors decomposition above 200°C .
- Karl Fischer Titration : Measures residual water (<0.1% w/w) to ensure hygroscopic stability .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved for this compound?
Methodological Answer:
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this indazole derivative?
Methodological Answer:
- Analog Synthesis : Modify substituents at the indazole 5-position (e.g., halogens, methyl groups) and vary the ester group (e.g., ethyl, benzyl) .
- Bioassays : Test analogs for kinase inhibition (e.g., JAK2, EGFR) using fluorescence polarization assays .
- Statistical Analysis : Apply multivariate regression to correlate logP, steric parameters, and IC50 values .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 4UX5). Set grid boxes around ATP-binding sites and validate with RMSD ≤ 2.0 Å .
- DFT Calculations : Gaussian 16 at B3LYP/6-31G* level to map electrostatic potential surfaces and identify nucleophilic attack sites .
Q. How should discrepancies in reported biological activity across studies be addressed?
Methodological Answer:
- Purity Reassessment : Verify via HPLC and elemental analysis. Impurities >1% can skew IC50 values .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase assays) .
- Structural Validation : Reconfirm active samples with <sup>19</sup>F NMR to rule out decomposition .
Q. What methodologies assess stability under physiological conditions?
Methodological Answer:
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24 h. Monitor via HPLC for ester hydrolysis to carboxylic acid .
- Plasma Stability : Use human plasma (37°C, 1 h). Precipitate proteins with acetonitrile and quantify parent compound .
- Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux hours) .
Q. How does polymorphism impact formulation and bioactivity?
Methodological Answer:
- Screening : Generate polymorphs via solvent attrition (ethanol vs. acetone) and characterize with PXRD .
- Dissolution Testing : Compare bioavailability of Form I (high-energy) vs. Form II (low-energy) using USP Apparatus II (50 rpm, 37°C) .
- Stability Studies : Store forms at 40°C/75% RH for 4 weeks; monitor phase transitions via DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
